molecular formula C13H9ClN2O2 B3370225 N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline CAS No. 34595-14-7

N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline

Cat. No.: B3370225
CAS No.: 34595-14-7
M. Wt: 260.67 g/mol
InChI Key: IGTADUGPGNPAAA-UHFFFAOYSA-N
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Description

N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline typically involves the condensation reaction between 2-chloro-5-nitrobenzaldehyde and aniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and chloro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of N-[(E)-(2-chloro-5-aminophenyl)methylidene]aniline.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or alkoxides in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of nitro and chloro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.

    Biology: Investigated for its antimicrobial and anticancer activities due to its ability to interact with biological macromolecules.

    Medicine: Explored as a potential therapeutic agent for various diseases, including bacterial infections and cancer.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique electronic and catalytic properties. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity and leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-N-(2-chlorophenyl)amine
  • **N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-N-(2-methoxyphenyl)amine
  • **N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-N-(2-aminophenyl)amine

Uniqueness

N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline is unique due to the presence of both chloro and nitro substituents on the aromatic ring, which impart distinct electronic and steric properties. These features influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(2-chloro-5-nitrophenyl)-N-phenylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2/c14-13-7-6-12(16(17)18)8-10(13)9-15-11-4-2-1-3-5-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTADUGPGNPAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355145
Record name ZINC00293861
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34595-14-7
Record name ZINC00293861
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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